Cas no 120925-75-9 ((S)-Benzyl indoline-2-carboxylate)

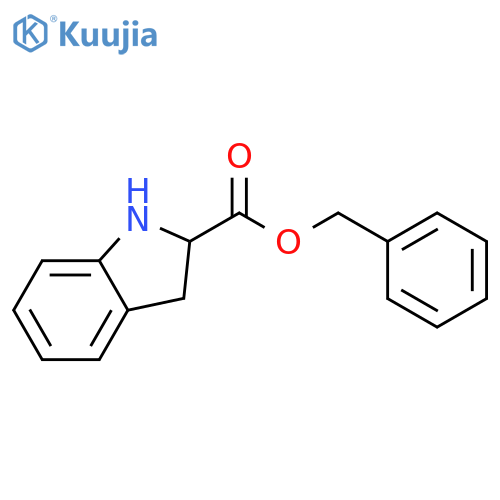

120925-75-9 structure

商品名:(S)-Benzyl indoline-2-carboxylate

(S)-Benzyl indoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-Benzyl indoline-2-carboxylate

- 1H-Indole-2-carboxylic acid, 2,3-dihydro-, phenylmethyl ester, (2S)-

- (S)-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER

- benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate

- 2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BENZYL ESTER

- (S)-2,3-Dihydro-1H-indole-2-carboxylic acid benzyl ester

- (S)-2,3-Dihydro-1H-indole-2-carboxylic acid phenylmethyl ester

- SCHEMBL14018477

- A13910

- AKOS010531614

- Q-103193

- 120925-75-9

- (S)-Benzylindoline-2-carboxylate

- (S)indoline-2-carboxylic acid benzyl ester

- DTXSID30649603

- benzyl (S)-indoline-2-carboxylate

-

- MDL: MFCD03839856

- インチ: InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1

- InChIKey: YMXDJQBRIWOQOB-HNNXBMFYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)[C@@H]2CC3=CC=CC=C3N2

計算された属性

- せいみつぶんしりょう: 253.11035

- どういたいしつりょう: 253.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.189±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.14 g/l)(25ºC)、

- PSA: 38.33

(S)-Benzyl indoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199007844-1g |

(S)-Benzyl indoline-2-carboxylate |

120925-75-9 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM129629-1g |

benzyl (S)-indoline-2-carboxylate |

120925-75-9 | 95% | 1g |

$356 | 2021-08-05 | |

| Chemenu | CM129629-1g |

benzyl (S)-indoline-2-carboxylate |

120925-75-9 | 95% | 1g |

$362 | 2023-11-22 | |

| Ambeed | A225348-1g |

(S)-Benzyl indoline-2-carboxylate |

120925-75-9 | 95+% | 1g |

$302.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760529-1g |

Benzyl (s)-indoline-2-carboxylate |

120925-75-9 | 98% | 1g |

¥3171.00 | 2024-08-09 |

(S)-Benzyl indoline-2-carboxylate 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

120925-75-9 ((S)-Benzyl indoline-2-carboxylate) 関連製品

- 59040-84-5(methyl indoline-2-carboxylate)

- 50501-07-0(Ethyl Indoline-2-carboxylate)

- 141410-06-2((S)-(+)-Methyl indoline-2-carboxylate)

- 82923-81-7((S)-Indoline-2-carboxylic Acid Ethyl Ester Hydrochloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:120925-75-9)(S)-Benzyl indoline-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):272.0